Tert-butyl 3-formyl-3-prop-2-enylpiperidine-1-carboxylate
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Overview
Description
Tert-butyl 3-formyl-3-prop-2-enylpiperidine-1-carboxylate is a complex organic compound. It likely contains a piperidine ring, which is a common feature in many pharmaceuticals and natural products . The tert-butyl group is a bulky substituent often used in organic chemistry for kinetic stabilization .
Synthesis Analysis
While the specific synthesis pathway for this compound isn’t available, similar compounds are often synthesized through various organic reactions. For example, tert-butyl groups can be introduced through reactions with isobutene or tert-butanol . The piperidine ring could potentially be formed through a cyclization reaction .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Tert-butyl groups are generally nonpolar and hydrophobic, while the carboxylate ester could potentially participate in hydrogen bonding .Scientific Research Applications
Stereoselective Syntheses
Research has demonstrated the use of derivatives of tert-butyl 3-formyl-3-prop-2-enylpiperidine-1-carboxylate in stereoselective syntheses. For instance, studies on the synthesis of substituted tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylates highlight the compound's role in producing cis and trans isomers through reactions with L-selectride and formic or benzoic acid, followed by alkaline hydrolysis, showcasing its importance in creating stereospecific compounds (Boev et al., 2015).
Anticancer Drug Synthesis
Tert-butyl 4-formyl-3,6-dihydropyridine-1(2H)-carboxylate, a related compound, is identified as a crucial intermediate in the synthesis of small molecule anticancer drugs. The described synthetic method offers a high yield route, emphasizing the compound's significance in the development of novel therapeutics aimed at targeting specific pathways in cancer cells (Zhang et al., 2018).
Multicomponent Reactions
The use of this compound in multicomponent reactions has been explored, where its derivatives participate in palladium-catalyzed reactions to produce polysubstituted aminopyrroles and bicyclic analogues. This underscores the compound's versatility and utility in synthesizing complex structures through efficient reaction pathways (Qiu et al., 2017).
Asymmetric Synthesis of Amines
N-tert-Butanesulfinyl imines, which can be derived from this compound, serve as versatile intermediates in the asymmetric synthesis of amines. This showcases the compound's role in synthesizing a wide range of enantioenriched amines, highlighting its importance in creating chiral compounds for pharmaceutical applications (Ellman et al., 2002).
Synthesis of Chiral Auxiliary Compounds
Research into the synthesis and applications of new chiral auxiliary compounds, such as tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate, demonstrates the broader utility of this compound derivatives in enantioselective synthesis. These compounds facilitate the preparation of enantiomerically pure acids and peptides, further illustrating the compound's role in advancing synthetic chemistry and drug development (Studer et al., 1995).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
tert-butyl 3-formyl-3-prop-2-enylpiperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO3/c1-5-7-14(11-16)8-6-9-15(10-14)12(17)18-13(2,3)4/h5,11H,1,6-10H2,2-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQUWRAQSJNGPCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)(CC=C)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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